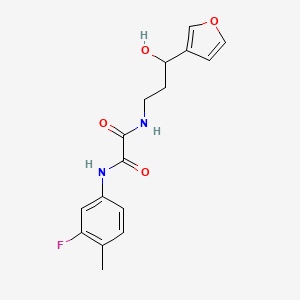

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIORCZSMJQUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Formation of the Fluoro-Methylphenyl Intermediate:

Synthesis of the Furan-Hydroxypropyl Intermediate: This intermediate is prepared by reacting furan with a suitable hydroxypropylating agent.

Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The fluoro and furan groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of oxalamide derivatives, including N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, as antiviral agents. The compound has been evaluated for its inhibitory effects against influenza viruses, where modifications to the oxalamide group enhance hydrogen bonding interactions with key residues in viral proteins. This could lead to the development of more effective antiviral therapies .

Anticancer Properties

Research indicates that compounds containing oxalamide moieties exhibit cytotoxic effects against various cancer cell lines. The structure of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide allows for interactions that may disrupt cancer cell proliferation pathways. Preliminary data suggest its efficacy in inducing apoptosis in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Biochemical Applications

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic pathways involving key enzymes. Its design allows for selective binding to enzyme active sites, potentially leading to the development of new inhibitors for diseases related to metabolic dysregulation. For instance, studies have explored its role in inhibiting proteases, which are crucial in various biological processes .

Molecular Probes

Due to its distinct structural features, N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can serve as a molecular probe in biochemical assays. It can be utilized to study protein-ligand interactions and cellular uptake mechanisms, providing insights into drug delivery systems and bioavailability .

Material Science

Polymer Chemistry

The incorporation of oxalamide structures into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can be synthesized into polymers that exhibit improved performance in applications ranging from coatings to biomedical devices.

Nanomaterials

Recent advancements have explored the use of this compound in the synthesis of nanomaterials with tailored properties. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with applications in catalysis and environmental remediation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Differences

The following table summarizes key oxalamide analogs and their distinguishing features:

Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)

- The 3-fluoro-4-methylphenyl group (EDG: methyl; EWG: fluoro) in the target compound balances hydrophobicity and metabolic stability.

- Furan-3-yl-hydroxypropyl introduces polarity via the hydroxyl group, likely improving aqueous solubility compared to purely aromatic substituents (e.g., pyridyl-ethyl in fragrance compounds ).

Heterocyclic vs. Aromatic Substituents

- Furan rings (target compound) enable π-stacking interactions, whereas pyridyl groups (e.g., in fragrance oxalamides ) enhance lipophilicity for volatile applications.

- Piperazine in compound suggests targeting of neurotransmitter receptors, contrasting with the target compound’s furan-hydroxypropyl moiety, which may favor enzyme inhibition.

Thermal and Chemical Stability

Research Findings and Implications

Pharmaceutical Potential

- Compound 1c demonstrates that chloro-trifluoromethylphenyl substituents enhance thermal stability, a critical factor in drug formulation. The target compound’s fluoro-methylphenyl group may offer similar stability with reduced steric hindrance.

- Piperazine-containing oxalamides (e.g., ) highlight the scaffold’s versatility in CNS drug design, suggesting the target compound could be optimized for neurological targets by introducing amine-based substituents.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various fields.

Structural Overview

The compound is characterized by its oxalamide backbone and the presence of a fluorinated aromatic group. Its molecular formula is , with a molecular weight of approximately 320.31 g/mol. The structural features contribute to its unique properties, influencing reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.31 g/mol |

| IUPAC Name | N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide |

| CAS Number | 1428372-35-3 |

Synthesis

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves several key steps:

- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the 3-Fluoro-4-Methylphenyl Group : This step utilizes a fluorinated aromatic compound introduced through nucleophilic substitution.

- Attachment of the 3-(Furan-3-yl)-3-Hydroxypropyl Group : A multi-step process involving protection and deprotection of functional groups ensures correct attachment.

The biological activity of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity to certain targets, while the furan ring can participate in π-π interactions. The hydroxypropyl group facilitates hydrogen bonding, contributing to the overall activity of the compound .

Pharmacological Studies

Recent studies have indicated that this compound exhibits potential anti-inflammatory and analgesic activities. In vitro assays demonstrated that N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide significantly inhibited pro-inflammatory cytokines in cultured cells, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Pain relief in models | |

| Antimicrobial | Activity against bacteria |

Case Studies

Case Study 1 : A study conducted on animal models demonstrated that administration of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide resulted in a marked reduction in pain response compared to control groups. This suggests its potential as a therapeutic agent in pain management .

Case Study 2 : In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.